molecular formula C23H17Cl2FN2OS2 B12017124 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12017124
M. Wt: 491.4 g/mol
InChI Key: YNUGWOUXKZTYEW-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidinone core, substituted with chlorinated and fluorinated benzyl and phenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include chlorinated and fluorinated benzyl and phenyl derivatives, which undergo various reactions such as nucleophilic substitution, cyclization, and thiolation.

    Nucleophilic Substitution: The initial step may involve the nucleophilic substitution of a halogenated benzyl compound with a thiol group to form a benzyl sulfide intermediate.

    Cyclization: The intermediate then undergoes cyclization with a suitable reagent to form the benzothieno[2,3-d]pyrimidinone core.

    Substitution: Further substitution reactions introduce the chlorinated phenyl group at the desired position on the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzothieno[2,3-d]pyrimidinone core.

    Substitution: Halogenated positions on the benzyl and phenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the halogenated positions.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its specific substituents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The presence of both chloro and fluoro substituents on the benzyl group in 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H17Cl2FN2OS2

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H17Cl2FN2OS2/c24-13-8-10-14(11-9-13)28-22(29)20-15-4-1-2-7-19(15)31-21(20)27-23(28)30-12-16-17(25)5-3-6-18(16)26/h3,5-6,8-11H,1-2,4,7,12H2

InChI Key

YNUGWOUXKZTYEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=C(C=CC=C5Cl)F

Origin of Product

United States

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